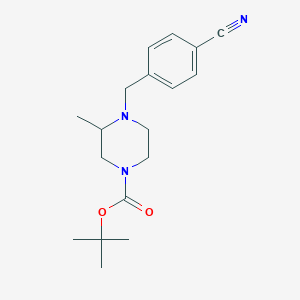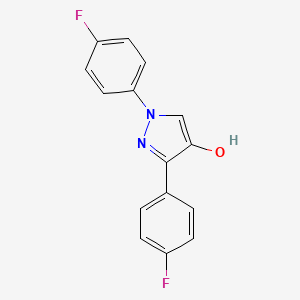![molecular formula C20H18S2 B12044233 Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis- CAS No. 3462-50-8](/img/structure/B12044233.png)
Benzene, 1,1'-[(1-phenylethylidene)bis(thio)]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-[(1-phenylethylidene)bis(thio)]bis- is an organic compound with the molecular formula C20H18S2 It is characterized by the presence of two benzene rings connected by a thioether linkage to a central phenylethylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-[(1-phenylethylidene)bis(thio)]bis- typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol acts as a nucleophile, displacing the chloride ion from benzyl chloride to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
Benzene, 1,1’-[(1-phenylethylidene)bis(thio)]bis- can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under inert atmosphere.
Substitution: Nitration with nitric acid and sulfuric acid; sulfonation with sulfur trioxide; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene rings.
科学的研究の応用
Benzene, 1,1’-[(1-phenylethylidene)bis(thio)]bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of Benzene, 1,1’-[(1-phenylethylidene)bis(thio)]bis- involves its interaction with molecular targets through its thioether and aromatic groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation, and disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzene, 1,1’-(1-methylethylidene)bis-: Similar structure but with a methylethylidene group instead of phenylethylidene.
Benzene, 1,1’-(2-butyne-1,4-diyl)bis-: Contains a butyne linkage instead of thioether.
Benzene, 1,1’-[3-(2-phenylethylidene)-1,5-pentanediyl]bis-: Features a pentanediyl linkage.
Uniqueness
Benzene, 1,1’-[(1-phenylethylidene)bis(thio)]bis- is unique due to its thioether linkage and phenylethylidene group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the investigation of biological activities.
特性
CAS番号 |
3462-50-8 |
|---|---|
分子式 |
C20H18S2 |
分子量 |
322.5 g/mol |
IUPAC名 |
1,1-bis(phenylsulfanyl)ethylbenzene |
InChI |
InChI=1S/C20H18S2/c1-20(17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19/h2-16H,1H3 |
InChIキー |
BPVGQNVAINNDNI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)(SC2=CC=CC=C2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12044150.png)

![2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B12044158.png)

![N-(2-bromophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12044168.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12044176.png)
![2-(2-Cyanoethyl)-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12044193.png)



![2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B12044227.png)


![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12044257.png)
